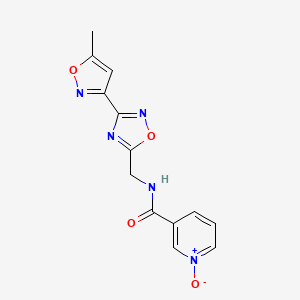

3-(((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide

Description

Properties

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-oxidopyridin-1-ium-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O4/c1-8-5-10(16-21-8)12-15-11(22-17-12)6-14-13(19)9-3-2-4-18(20)7-9/h2-5,7H,6H2,1H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIAJAFEUXBOBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=C[N+](=CC=C3)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is a complex organic molecule featuring both isoxazole and oxadiazole moieties. These structural components are significant in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with synthesis methods and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately . The presence of functional groups such as the isoxazole ring, oxadiazole ring, and carbamoyl group contributes to its potential pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing isoxazole and oxadiazole derivatives exhibit significant antimicrobial activities. For instance:

- Synthesis Studies : Compounds derived from 5-methylisoxazole and 1,2,4-oxadiazole have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for these compounds typically range from .

- Case Study : A study evaluated various derivatives for their antimicrobial efficacy. One compound demonstrated an MIC of against MRSA strains, outperforming standard antibiotics like gatifloxacin .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 6c | 1 | MRSA |

| 5b | 16 | E. coli |

| 5d | 8 | S. aureus |

Anticancer Activity

The anticancer potential of this compound is also noteworthy:

- Mechanism of Action : The isoxazole family has been linked to anti-inflammatory and anticancer properties. Preliminary studies suggest that the compound may interact with enzymes or receptors involved in critical biochemical pathways .

- In Vitro Studies : In vitro assays have shown that derivatives exhibit selective antiproliferative activity against various cancer cell lines. For example, some derivatives demonstrated IC50 values ranging from , indicating strong potential for further development as anticancer agents .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 10 | 2.2 | HCT116 |

| 11 | 3.7 | MCF-7 |

| 12 | 1.2 | MCF-7 |

Synthesis Methods

The synthesis of the compound typically involves several steps:

- Formation of the Isocyanide Intermediate : This can be achieved through the reaction of isoxazole derivatives with appropriate aldehydes.

- Cyclization : The intermediate undergoes cyclization to form the oxadiazole ring.

- Final Coupling : The resulting product is then coupled with pyridine derivatives to yield the final compound.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its structure allows chemists to explore new chemical reactions and develop novel compounds. The presence of multiple functional groups enables the synthesis of derivatives that can exhibit varied chemical properties and biological activities.

Synthetic Routes

The synthesis typically involves multi-step processes starting from readily available precursors. Common methods include the formation of the isoxazole ring followed by the construction of the oxadiazole ring. Reaction conditions often utilize solvents like ethanol or methanol and catalysts such as piperidine to enhance yields.

Biological Research

Enzyme Interactions and Metabolic Pathways

In biological studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. The heterocyclic nature of the compound allows it to interact with specific enzymes or receptors, making it useful for studying biochemical mechanisms in living organisms.

Potential Antimicrobial Activity

Research indicates that compounds with similar structural motifs may exhibit antimicrobial properties. The exploration of this compound's activity against various pathogens could lead to the development of new antimicrobial agents.

Medicinal Chemistry

Pharmaceutical Intermediate

In medicinal chemistry, 3-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is investigated as a pharmaceutical intermediate. Its unique properties make it a potential precursor for drugs targeting specific enzymes or receptors involved in diseases.

Drug Development Studies

Case studies have shown that derivatives of similar compounds have been tested for their efficacy in treating conditions such as cancer and infections. The ongoing research aims to optimize these compounds for better therapeutic outcomes.

Industrial Applications

Material Development

The stability and reactivity of this compound make it suitable for developing new materials, including polymers and coatings. Its application in industrial settings could lead to innovations in material science, particularly in creating durable and functional materials.

Sensor Technology

There is potential for using this compound in sensor technology due to its ability to immobilize biological receptors on sensor surfaces. This application is crucial for developing biosensors that can detect specific biomolecules with high sensitivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their binding affinities, biological targets, and key differences:

Key Findings and Analysis

Structural Similarities and Differences 1,2,4-Oxadiazole Core: All compounds except the pyrazole-isoxazole derivative () share the 1,2,4-oxadiazole ring, known for metabolic stability and π-stacking interactions. Substituent Variability: The 5-methylisoxazole group in the target compound distinguishes it from analogs with phenyl () or methoxyphenyl () substituents. Isoxazole rings are associated with improved pharmacokinetics and target selectivity .

Binding Affinities and Targets The benzoic acid analog () exhibits a binding energy of −7.24 kcal/mol with the RPS3 protein, forming hydrogen bonds with Arg54, Arg94, and Ser103. JW74 () targets the β-catenin destruction complex via AXIN2 stabilization, a distinct mechanism compared to ribosomal or enzymatic targeting. Its thioether linker and triazole ring confer unique steric bulk absent in the target compound.

Biological Activities

- The pyrazole-isoxazole derivative () demonstrates antitumor activity via enzyme inhibition, highlighting the role of isoxazole in bioactive molecules. However, its lack of an oxadiazole core limits direct comparability.

- The absence of binding data for the target compound underscores the need for empirical studies to validate its hypothesized ribosomal or β-catenin-related activity.

Q & A

Q. What synthetic routes are recommended for synthesizing 3-(((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling the oxadiazole and isoxazole moieties via a carbamoyl linker. A general procedure includes:

Oxadiazole Formation : React 5-methylisoxazole-3-carboxylic acid with hydroxylamine to form an amidoxime intermediate, followed by cyclization using a dehydrating agent (e.g., POCl₃) to generate the 1,2,4-oxadiazole ring .

Carbamoyl Linkage : React the oxadiazole-methylamine intermediate with activated pyridine-1-oxide carbonyl derivatives (e.g., using carbonyldiimidazole or thionyl chloride).

Optimization Tips :

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of the pyridine 1-oxide (δ 8.5–9.0 ppm for aromatic protons) and isoxazole (δ 6.2–6.5 ppm) moieties .

- Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺ at m/z 358.08) and fragmentation patterns.

- HPLC Purity Analysis : Employ a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (40:60) to assess purity (>95%) .

Q. What is the role of the isoxazole and oxadiazole moieties in modulating bioactivity?

Methodological Answer:

- Isoxazole : Enhances metabolic stability and participates in hydrogen bonding with target proteins (e.g., kinase active sites).

- Oxadiazole : Acts as a bioisostere for ester or amide groups, improving lipophilicity and membrane permeability.

Experimental Validation : - Compare bioactivity of the parent compound with analogs lacking the isoxazole or oxadiazole groups using enzyme inhibition assays (e.g., IC₅₀ measurements) .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of derivatives?

Methodological Answer:

- Split-Plot Experimental Design :

- Main Plots : Vary substituents on the pyridine ring (e.g., electron-withdrawing vs. donating groups).

- Subplots : Modify the isoxazole’s methyl group (e.g., replace with halogens or larger alkyl chains).

- Replicates : Use 4 replicates per condition to ensure statistical power .

- Data Analysis : Apply multivariate regression to correlate structural features with bioactivity (e.g., pIC₅₀ values) .

Q. How should researchers resolve contradictions in bioactivity data across studies involving oxadiazole derivatives?

Methodological Answer:

- Meta-Analysis Framework :

- Standardize Assays : Normalize data using positive controls (e.g., reference inhibitors).

- Assess Experimental Variables : Compare solvent systems (DMSO concentration), cell lines, or incubation times.

- Statistical Reconciliation : Use Cohen’s d to quantify effect size discrepancies and identify outliers .

- Case Study : Inconsistent IC₅₀ values for oxadiazole-based kinase inhibitors may arise from variations in ATP concentrations (1 mM vs. 10 µM) .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with the target’s crystal structure (e.g., PDB ID 1A6) to simulate binding poses .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).

- Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds with pyridine-1-oxide) using Schrödinger’s Phase .

Q. How can metabolic stability be assessed in vitro?

Methodological Answer:

- Hepatocyte Incubation : Incubate the compound (10 µM) with primary rat hepatocytes for 0–120 min.

- LC-MS/MS Quantification : Monitor parent compound depletion (half-life calculation) and metabolite identification (e.g., hydroxylation or glucuronidation) .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.